molecular formula C14H22O6 B2716653 methyl 2-ethyl-4-[(3R,4R,5S)-5-hydroxy-4,5-dimethyl-2-oxooxolan-3-yl]-2-methyl-3-oxobutanoate CAS No. 129514-40-5

methyl 2-ethyl-4-[(3R,4R,5S)-5-hydroxy-4,5-dimethyl-2-oxooxolan-3-yl]-2-methyl-3-oxobutanoate

Cat. No.: B2716653
CAS No.: 129514-40-5
M. Wt: 286.324
InChI Key: VOYCJQSSBDMXNQ-YZGKFDMESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-ethyl-4-[(3R,4R,5S)-5-hydroxy-4,5-dimethyl-2-oxooxolan-3-yl]-2-methyl-3-oxobutanoate is a complex organic compound featuring multiple chiral centers and functional groups. Its structure comprises a tetrahydrofuran ring, hydroxyl group, and keto-ester moiety, making it an interesting target for synthetic and analytical chemists.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method of synthesizing methyl 2-ethyl-4-[(3R,4R,5S)-5-hydroxy-4,5-dimethyl-2-oxooxolan-3-yl]-2-methyl-3-oxobutanoate involves the cyclization of hydroxy ketones in the presence of an esterifying agent. The process typically begins with an aldol condensation, followed by an esterification step and eventual cyclization to form the oxolan ring.

Industrial Production Methods: In an industrial setting, this compound may be synthesized through optimized batch or continuous processes. Conditions such as temperature, solvent, and catalysts are adjusted for scale-up. The use of automated reactors and real-time monitoring ensures the efficiency and consistency of the product.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: This compound undergoes oxidation to form corresponding oxo derivatives, often using reagents like chromic acid or pyridinium chlorochromate.

  • Reduction: Reduction reactions can convert the keto group to a hydroxyl group, using reagents like sodium borohydride or lithium aluminum hydride.

  • Substitution: The ester group in the compound can participate in nucleophilic substitution reactions, yielding various derivatives.

Common Reagents and Conditions:

  • Oxidation Reagents: Chromic acid, pyridinium chlorochromate

  • Reduction Reagents: Sodium borohydride, lithium aluminum hydride

  • Substitution Reagents: Organometallic reagents for nucleophilic substitution

Major Products Formed: Depending on the reaction, the products can vary from hydroxyl derivatives, oxo derivatives, or substituted esters, contributing to its versatility in chemical synthesis.

Scientific Research Applications

Chemistry: This compound is a valuable building block in organic synthesis, particularly in the development of complex molecules. It is used in asymmetric synthesis due to its chiral centers and in the synthesis of natural products and pharmaceuticals.

Biology: In biological research, this compound can serve as a model for studying the interactions of chiral molecules with enzymes and other biological systems.

Medicine: It finds applications in the design of novel drugs, particularly those targeting metabolic pathways involving ketones and esters.

Industry: Industrially, it is used as an intermediate in the production of fine chemicals, agrochemicals, and other high-value products.

Mechanism of Action

The mechanism by which methyl 2-ethyl-4-[(3R,4R,5S)-5-hydroxy-4,5-dimethyl-2-oxooxolan-3-yl]-2-methyl-3-oxobutanoate exerts its effects is often related to its ability to interact with biological targets through hydrogen bonding, Van der Waals interactions, and other non-covalent interactions. Its molecular structure allows it to participate in various biochemical pathways, potentially inhibiting or activating enzymes based on its functional groups and stereochemistry.

Comparison with Similar Compounds

  • Methyl 2-ethyl-4-[(3S,4R,5R)-5-hydroxy-4,5-dimethyl-2-oxooxolan-3-yl]-2-methyl-3-oxobutanoate

  • Ethyl 2-methyl-4-[(3R,4R,5S)-5-hydroxy-4,5-dimethyl-2-oxooxolan-3-yl]-2-methyl-3-oxobutanoate

Comparison: This compound's uniqueness lies in its specific stereochemistry and functional group arrangement, which influence its reactivity and interaction with other molecules. The presence of the tetrahydrofuran ring and keto-ester moiety provides unique electronic and steric properties, distinguishing it from similar compounds that may lack one or more of these features.

Properties

IUPAC Name

methyl 2-ethyl-4-[(3R,4R,5S)-5-hydroxy-4,5-dimethyl-2-oxooxolan-3-yl]-2-methyl-3-oxobutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22O6/c1-6-13(3,12(17)19-5)10(15)7-9-8(2)14(4,18)20-11(9)16/h8-9,18H,6-7H2,1-5H3/t8-,9-,13?,14+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOYCJQSSBDMXNQ-YZGKFDMESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C(=O)CC1C(C(OC1=O)(C)O)C)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(C)(C(=O)C[C@@H]1[C@H]([C@@](OC1=O)(C)O)C)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201347936
Record name Methyl 2-ethyl-4-[(3R,4R,5S)-5-hydroxy-4,5-dimethyl-2-oxotetrahydro-3-furanyl]-2-methyl-3-oxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201347936
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

129514-40-5
Record name Methyl 2-ethyl-4-[(3R,4R,5S)-5-hydroxy-4,5-dimethyl-2-oxotetrahydro-3-furanyl]-2-methyl-3-oxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201347936
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.